molecular formula C18H16N2OS B1203986 N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide

N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide

Cat. No.: B1203986
M. Wt: 308.4 g/mol
InChI Key: AREXEJCINWJIMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide is a chemical compound that belongs to the class of anilides. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse biological activities and is used in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide typically involves the formation of the thiazole ring followed by the attachment of the phenyl and propanamide groups. One common method includes the reaction of 2-aminothiophenol with α-bromoacetophenone to form the thiazole ring. This intermediate is then reacted with 3-bromobenzoyl chloride to introduce the phenyl group. Finally, the propanamide group is attached using propanoyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like bromine in acetic acid.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and anti-inflammatory activities. The compound may also interfere with cellular pathways, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-Nitro-N-(4-phenyl-thiazol-2-yl)-benzamide
  • N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)benzamide

Uniqueness

N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities. Compared to similar compounds, it has shown higher potency in antimicrobial and anti-inflammatory assays, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H16N2OS

Molecular Weight

308.4 g/mol

IUPAC Name

N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide

InChI

InChI=1S/C18H16N2OS/c1-2-17(21)19-15-10-6-9-14(11-15)16-12-22-18(20-16)13-7-4-3-5-8-13/h3-12H,2H2,1H3,(H,19,21)

InChI Key

AREXEJCINWJIMP-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=CC(=C1)C2=CSC(=N2)C3=CC=CC=C3

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C2=CSC(=N2)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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